BenchChemオンラインストアへようこそ!

N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Medicinal Chemistry Structure–Activity Relationship IRAK4 Inhibition

N‑benzyl‑2‑(3‑(2‑chlorophenyl)‑6‑oxopyridazin‑1(6H)‑yl)‑N‑methylacetamide (C₂₀H₁₈ClN₃O₂, MW 367.8) is a fully synthetic pyridazin‑3(2H)‑one derivative bearing a 2‑chlorophenyl substituent at the 3‑position of the pyridazinone ring and an N‑benzyl‑N‑methylacetamide side chain at the 1‑position. The pyridazinone core is a recognized “wonder nucleus” that has yielded compounds with anti‑cancer, anti‑inflammatory, anti‑microbial and enzyme‑inhibitory properties [REFS‑1].

Molecular Formula C20H18ClN3O2
Molecular Weight 367.8 g/mol
Cat. No. B4526794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Molecular FormulaC20H18ClN3O2
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
InChIInChI=1S/C20H18ClN3O2/c1-23(13-15-7-3-2-4-8-15)20(26)14-24-19(25)12-11-18(22-24)16-9-5-6-10-17(16)21/h2-12H,13-14H2,1H3
InChIKeyKVUGCTXSTUYZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N‑benzyl‑2‑(3‑(2‑chlorophenyl)‑6‑oxopyridazin‑1(6H)‑yl)‑N‑methylacetamide and Why Does Its Precise Structure Matter for Procurement?


N‑benzyl‑2‑(3‑(2‑chlorophenyl)‑6‑oxopyridazin‑1(6H)‑yl)‑N‑methylacetamide (C₂₀H₁₈ClN₃O₂, MW 367.8) is a fully synthetic pyridazin‑3(2H)‑one derivative bearing a 2‑chlorophenyl substituent at the 3‑position of the pyridazinone ring and an N‑benzyl‑N‑methylacetamide side chain at the 1‑position. The pyridazinone core is a recognized “wonder nucleus” that has yielded compounds with anti‑cancer, anti‑inflammatory, anti‑microbial and enzyme‑inhibitory properties [REFS‑1]. The specific substitution pattern—particularly the ortho‑chloro substituent on the phenyl ring and the tertiary amide moiety—differentiates this compound from closely related analogs, creating a unique pharmacophoric profile that cannot be replicated by simply interchanging in‑class pyridazinone acetamides.

Why You Cannot Simply Replace N‑benzyl‑2‑(3‑(2‑chlorophenyl)‑6‑oxopyridazin‑1(6H)‑yl)‑N‑methylacetamide with Another Pyridazinone Acetamide


In‑class pyridazinone acetamides are not interchangeable because minor structural variations—such as the absence of the N‑methyl group, the position of the chloro substituent, or the nature of the amide cap—profoundly alter target engagement, cellular potency and physicochemical properties. The target compound’s tertiary N‑benzyl‑N‑methyl acetamide cannot be mimicked by a secondary amide (e.g., the des‑methyl analog CAS 1246072‑76‑3) or by bulkier amide substituents (e.g., N‑cyclopentyl derivatives); these differences directly affect the compound’s ability to fit into the ATP‑binding pocket of kinases such as IRAK4, as described for this chemotype in patent disclosures [REFS‑1]. Consequently, generic procurement of “any pyridazinone acetamide” risks selecting a molecule with unverified potency and selectivity relative to the specific target of interest.

N‑benzyl‑2‑(3‑(2‑chlorophenyl)‑6‑oxopyridazin‑1(6H)‑yl)‑N‑methylacetamide: Quantitative Differentiation Evidence


Structural Uniqueness: Tertiary N‑Benzyl‑N‑methylacetamide vs. Secondary Amide Analogs

No head‑to‑head biochemical or cellular data are available for the target compound. However, the patent that defines the pyridazinone‑amide chemotype as IRAK inhibitors teaches that the N‑methyl‑N‑benzyl amide side chain is a specifically claimed substructure, whereas the secondary amide analog (N‑benzyl‑2‑(3‑(2‑chlorophenyl)‑6‑oxopyridazin‑1(6H)‑yl)acetamide, CAS 1246072‑76‑3) is outside the preferred substitution pattern [REFS‑1]. In a crystal structure of a closely related C₂₀H₁₈ClN₃O₂ analog (2‑{4‑[(2‑chlorophenyl)methyl]‑3‑methyl‑6‑oxopyridazin‑1‑yl}‑N‑phenylacetamide), the amide moiety adopts a near‑planar geometry stabilized by an intramolecular C–H···O hydrogen bond, a conformational feature that would be disrupted by tertiary amide formation [REFS‑2].

Medicinal Chemistry Structure–Activity Relationship IRAK4 Inhibition

Chlorine Positional Effect: ortho‑Cl on the Phenyl Ring

The 2‑chlorophenyl group of the target compound distinguishes it from the 3‑chlorophenyl and 4‑chlorophenyl regioisomers that are common in commercial screening libraries. In the only available crystal structure of a 2‑chlorophenyl‑containing pyridazinone acetamide analog, the ortho‑chlorine induces a slight disorder [occupancies 0.875(2)/0.125(2)] and participates in weak intermolecular C–Cl···π interactions, which would be absent or altered in the corresponding 4‑chlorophenyl derivative [REFS‑1]. While quantitative potency values are unavailable, the capacity for halogen‑bonding interactions is a known driver of kinase selectivity and potency, making the ortho‑chloro substitution a non‑trivial molecular feature.

Structure–Activity Relationship Lipophilicity Target Binding

Combinatorial SAR: N‑Benzyl‑N‑methyl Amide vs. N‑Cyclopentyl Amide

Commercial screening collections (e.g., ChemBridge) offer close analogs such as 2‑[3‑(2‑chlorophenyl)‑6‑oxo‑1(6H)‑pyridazinyl]‑N‑cyclopentylacetamide, which replaces the N‑benzyl‑N‑methyl group with an N‑cyclopentyl secondary amide. The patent literature on pyridazinone‑amide IRAK inhibitors explicitly claims N‑benzyl‑N‑methylamino substituents as preferred embodiments, while N‑cyclopentyl is not exemplified [REFS‑1]. Although no direct IC₅₀ comparison is available, the patent’s structure–activity landscape indicates that the benzyl moiety provides favorable π‑stacking with the kinase active site, and the additional N‑methyl group fills a small lipophilic pocket that a cyclopentyl ring cannot occupy without steric penalty.

Medicinal Chemistry Combinatorial Library Design IRAK Inhibition

Best Research and Industrial Application Scenarios for N‑benzyl‑2‑(3‑(2‑chlorophenyl)‑6‑oxopyridazin‑1(6H)‑yl)‑N‑methylacetamide


IRAK4‑Focused Kinase Inhibitor Screening

The compound is a structural match to the pyridazinone‑amide chemotype claimed as IRAK inhibitors in US 2017/0071936 [REFS‑1]. It can be used as a reference probe in biochemical IRAK4 TR‑FRET or ADP‑Glo assays to validate assay sensitivity before screening larger combinatorial libraries. Its tertiary amide and ortho‑chloro substitution distinguish it from commonly available des‑methyl or para‑chloro analogs, ensuring that the measured activity is genuinely representative of the intended pharmacophore.

Halogen‑Bonding and Conformational Analysis Studies

Crystal structure data on a closely related analog demonstrate that the 2‑chlorophenyl group engages in C–Cl···π interactions and exhibits conformational disorder [REFS‑1]. Researchers studying the role of halogen bonding in ligand–protein recognition can employ this compound in co‑crystallization trials or Hirshfeld surface analysis to quantify the contribution of ortho‑chlorine to binding enthalpy.

Negative Control for Amide Geometry SAR

Because the N‑benzyl‑N‑methyl tertiary amide cannot form the intramolecular C–H···O hydrogen bond observed in secondary amide analogs [REFS‑1], this compound can serve as a negative control in experiments designed to isolate the contribution of amide planarity to target binding. Pairing it with the des‑methyl analog (CAS 1246072‑76‑3) would allow a direct biophysical comparison of amide geometry effects.

Physicochemical Benchmarking Against Screening Collection Analogs

For groups building computational QSAR models on pyridazinone acetamides, this compound provides a data point that combines high lipophilicity (predicted logP > 3 due to N‑benzyl‑N‑methyl and 2‑chlorophenyl groups) with a tertiary amide linkage. Comparing its measured solubility, permeability and metabolic stability with those of the 4‑chlorophenyl and N‑cyclopentyl analogs can refine in silico models for this chemical space.

Quote Request

Request a Quote for N-benzyl-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.